molecular formula C19H24F3N3O4 B8364620 {2-Oxo-2-[4-(2-trifluoromethyl-benzoyl)-piperazin-1-yl]-ethyl}-carbamic acid tert-butyl ester

{2-Oxo-2-[4-(2-trifluoromethyl-benzoyl)-piperazin-1-yl]-ethyl}-carbamic acid tert-butyl ester

Cat. No. B8364620
M. Wt: 415.4 g/mol
InChI Key: BQJJJXIMVMPTKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-Oxo-2-[4-(2-trifluoromethyl-benzoyl)-piperazin-1-yl]-ethyl}-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H24F3N3O4 and its molecular weight is 415.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality {2-Oxo-2-[4-(2-trifluoromethyl-benzoyl)-piperazin-1-yl]-ethyl}-carbamic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {2-Oxo-2-[4-(2-trifluoromethyl-benzoyl)-piperazin-1-yl]-ethyl}-carbamic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

{2-Oxo-2-[4-(2-trifluoromethyl-benzoyl)-piperazin-1-yl]-ethyl}-carbamic acid tert-butyl ester

Molecular Formula

C19H24F3N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

tert-butyl N-[2-oxo-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]ethyl]carbamate

InChI

InChI=1S/C19H24F3N3O4/c1-18(2,3)29-17(28)23-12-15(26)24-8-10-25(11-9-24)16(27)13-6-4-5-7-14(13)19(20,21)22/h4-7H,8-12H2,1-3H3,(H,23,28)

InChI Key

BQJJJXIMVMPTKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

DIPEA (3.5 mL, 20.41 mmol) was added dropwise to tert-butoxycarbonylamino-acetic acid (1.42 g, 8.16 mmol) in DMF (15 mL). EDCI (2.6 g, 13.61 mmol) and HOBT (1.1 g, 8.16 mmol) were added consecutively and, after 10 mins, piperazin-1-yl-(2-trifluoromethyl-phenyl)-methanone hydrochloride (2 g, 6.80 mmol) was added. The resulting mixture was stirred at room temperature overnight. Water was then added and the product was extracted with EtOAc and washed with brine. The organic phase was dried over Na2SO4 and concentrated under reduced pressure to afford 3.3 g of crude product. Purification by column chromatography (using silica gel of mesh size of 60-120 and 60/40 EtOAc:hexane as the eluent) afforded 2.6 g (96% yield) of {2-Oxo-2-[4-(2-trifluoromethyl-benzoyl)-piperazin-1-yl]-ethyl}-carbamic acid tert-butyl ester.
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3.5 mL
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1.42 g
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15 mL
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2.6 g
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1.1 g
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2 g
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reactant
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0 (± 1) mol
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